![molecular formula C25H23FN2O4 B11620352 N-(2-fluorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11620352.png)
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to facilitate the cyclization process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}acetamide
- N-(2-fluorophenyl)-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23FN2O4 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H23FN2O4/c1-25(2)13-21-17(22(29)14-25)12-18(23(30)27-20-7-5-4-6-19(20)26)24(31)28(21)15-8-10-16(32-3)11-9-15/h4-12H,13-14H2,1-3H3,(H,27,30) |
InChI Key |
IEBAUOTWWZACOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4F)C(=O)C1)C |
Origin of Product |
United States |
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